![molecular formula C7H13Cl2N3 B2604579 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 1955557-03-5](/img/structure/B2604579.png)
2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride
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Overview
Description
2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a heterocyclic compound with the CAS Number: 1955557-03-5 . It has a molecular weight of 210.11 . The IUPAC name for this compound is 2,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride .
Molecular Structure Analysis
The InChI code for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is 1S/C7H11N3.2ClH/c1-2-7-6(4-8-3-1)5-9-10-7;;/h5,8H,1-4H2,(H,9,10);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point is between 249-250 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Pyrazolo-fused Heterocycles : Research has demonstrated the synthesis of pyrazolo-fused heterocycles, including azepines and azocines, through Friedel-Crafts cyclialkylation approaches. These compounds show promising pharmaceutical and therapeutic values due to their novel structures (Abd El-Aal & Khalaf, 2016).
Construction of Pyrazoloazepines : The construction of pyrazoloazepines through the reaction of oxo-hydroxy-cyano-tetrahydroazepine with glycine ester, followed by cyclization, has been explored. This process leads to the formation of tricyclic pyrazoloazepines, highlighting the compound's versatility in generating complex heterocyclic systems (Glushkov & Stezhko, 1980).
Pharmaceutical and Therapeutic Potential
Antimicrobial Activity : A study on quaternary salts derived from pyrazoloazepines showed that some compounds exhibit antibacterial and antifungal activities. This highlights the potential of these compounds in developing new antimicrobial agents (Demchenko et al., 2021).
Catalytic Applications : Ru(arene) complexes of bispyrazolylazines, including pyrazoloazepines, have been synthesized and shown to be active in the catalytic hydrogen transfer of ketones. This indicates their potential application in catalytic processes and organic synthesis (Soriano et al., 2009).
Chemical Transformations and Reactions
Regioselective Assembly : The synthesis of pyrazoloazepines using a regioselective assembly process has been reported, illustrating the compound's role in constructing complex heterocycles for potential pharmaceutical applications (Dvorak et al., 2021).
Novel Synthetic Routes : Studies have also focused on developing novel synthetic routes toward pyrazolo-fused heterocycles, demonstrating the flexibility and adaptability of these compounds in synthetic organic chemistry (Parekh et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-2-7-6(4-8-3-1)5-9-10-7;;/h5,8H,1-4H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBIRKTHZPRLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=NN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955557-03-5 |
Source
|
Record name | 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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